molecular formula C13H12N2O4 B7947179 (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

Cat. No.: B7947179
M. Wt: 260.24 g/mol
InChI Key: JNEWTDHEGDKFOD-UHFFFAOYSA-N
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Description

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted benzaldehyde with urea and an appropriate acetic acid derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The aromatic ring and the pyrimidine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction may produce dihydropyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structure allows for interactions with biological macromolecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and other pharmacologically active agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Barbituric acid derivatives: These compounds share a similar pyrimidine core and are known for their sedative and hypnotic properties.

    Pyrimidine nucleotides: These are essential components of nucleic acids and play crucial roles in cellular metabolism.

Uniqueness

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a phenyl group and an acetic acid moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-9-7-11(16)14(8-12(17)18)13(19)15(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEWTDHEGDKFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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